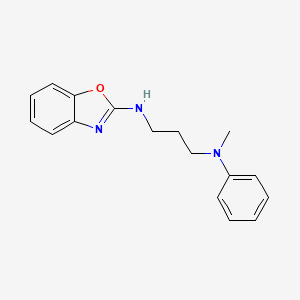
N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine, also known as BMPPD, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BMPPD is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C20H19N3O.
Scientific Research Applications
N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been reported to have neuroprotective effects and to be a potential therapeutic agent for Alzheimer's disease. In addition, N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes. In addition, N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine has been reported to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity. However, N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine. One area of interest is the development of N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine, which could lead to the discovery of new therapeutic targets. Finally, the development of new methods for the synthesis of N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine could improve its availability and purity.
Synthesis Methods
The synthesis of N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine involves the reaction of 2-aminobenzoxazole with N-methyl-N-phenylpropane-1,3-diamine in the presence of a catalyst. The reaction is carried out under reflux conditions and yields N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N'-methyl-N'-phenylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(14-8-3-2-4-9-14)13-7-12-18-17-19-15-10-5-6-11-16(15)21-17/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDMQKXMBRMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC=CC=C2O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

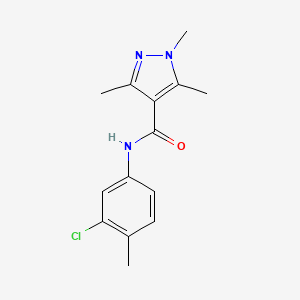
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
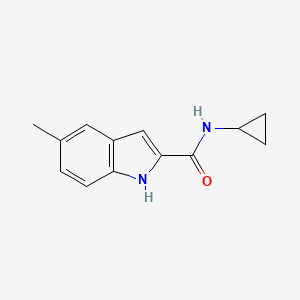
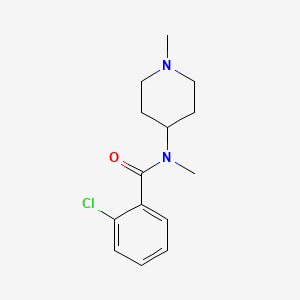
![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)
![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)
![5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7496088.png)
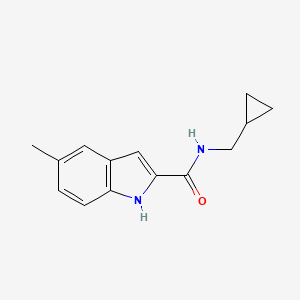
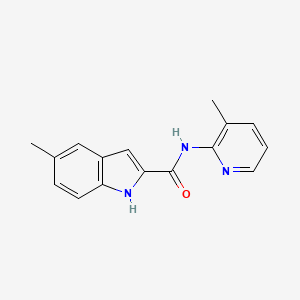
![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7496101.png)
![1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)

![1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B7496132.png)